(RS)-Duloxetine hydrochloride

Descripción general

Descripción

Duloxetine hydrochloride is a serotonin and norepinephrine reuptake inhibitor (SNRI) with antidepressant, anxiolytic, and pain inhibitory activities . It is used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, chronic musculoskeletal pain, and diabetic peripheral neuropathy . It is also used off-label for chemotherapy-induced peripheral neuropathy and stress urinary incontinence .

Molecular Structure Analysis

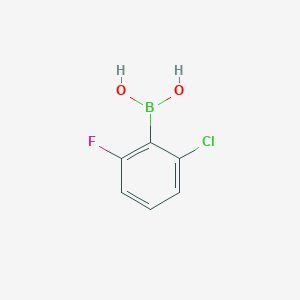

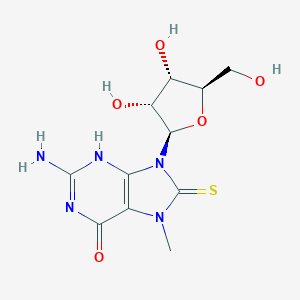

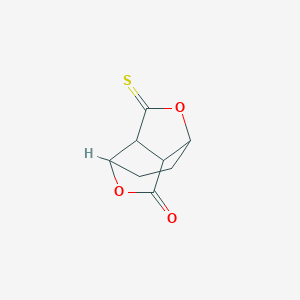

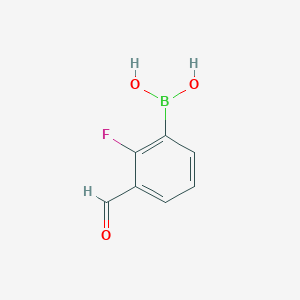

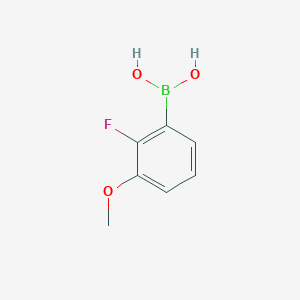

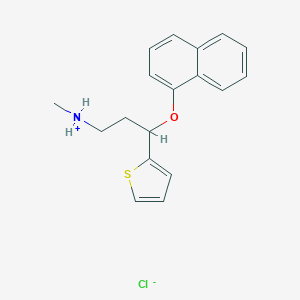

The molecular formula of Duloxetine hydrochloride is C18H20ClNOS . The structure of Duloxetine hydrochloride in its racemic form has been reported . It shows significant differences in the molecular conformation and packing in its extended structure compared to the previously reported (S)-enantiomer crystal structure .Chemical Reactions Analysis

Duloxetine hydrochloride undergoes various chemical reactions during its synthesis . It also interacts with other substances in the body, which is part of its mechanism of action .Physical And Chemical Properties Analysis

Duloxetine hydrochloride has a molecular weight of 333.9 g/mol . Its physical and chemical properties have been analyzed using various techniques such as thermal analytical techniques, diffuse reflectance infrared Fourier transform (DRIFT) spectrophotometry, morphological analysis by scanning electron microscopy (SEM), and x-ray diffraction (XRD) analysis .Aplicaciones Científicas De Investigación

Duloxetine hydrochloride is a type of antidepressant known as a serotonin-norepinephrine reuptake inhibitor (SNRI). It’s used in the treatment of several conditions, including:

Depression and Generalized Anxiety Disorder (GAD)

Duloxetine increases the levels of serotonin and norepinephrine in the nervous system to help maintain mental balance .

Diabetic Peripheral Neuropathic Pain

It’s used to manage pain caused by nerve damage in people with diabetes .

Fibromyalgia and Chronic Musculoskeletal Pain

Duloxetine is also used to treat chronic pain caused by fibromyalgia and chronic musculoskeletal pain .

High Performance Liquid Chromatography (HPLC) Method Development : Duloxetine hydrochloride can be used in the development and validation of HPLC methods . HPLC is an analytical tool which is able to detect, separate, and quantify the drug, its various impurities, and drug-related degradants that can be generated on synthesis or storage .

Quantification in Drug Solutions and Tablets

An optimized RP-HPLC method has been developed for the quantification of Duloxetine hydrochloride in drug solutions and orally disintegrating tablets . This method has shown precision, accuracy, and stability, making it suitable for assaying Duloxetine hydrochloride in tablet form and for dissolution studies .

Solid Lipid Nanoparticles (SLN) Formulations

Duloxetine hydrochloride can be loaded into Solid Lipid Nanoparticles (SLN) for different applications . SLN are a type of nanotechnology-based drug delivery system that offer advantages like improved stability, controlled release, and targeted delivery of drugs .

Pharmaceutical Salt Formation

Duloxetine hydrochloride, like many other small molecule drugs, can be used in the formation of pharmaceutical salts . This is a common strategy to overcome poor solubility of drugs . The hydrochloride salt form is particularly common for active pharmaceutical ingredients (APIs) that are bases .

Antiarrhythmic Therapy

While not a primary use, there is some research suggesting potential applications of Duloxetine in the context of antiarrhythmic therapy . However, this is a complex field and the specific role of Duloxetine would need to be further investigated .

Nanotechnology-Based Drug Delivery Systems

Duloxetine hydrochloride can be incorporated into nanotechnology-based drug delivery systems . These systems can offer advantages like improved stability, controlled release, and targeted delivery of drugs .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFSMCNJSOPUAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657730 | |

| Record name | N-Methyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(RS)-Duloxetine hydrochloride | |

CAS RN |

116817-11-9 | |

| Record name | N-Methyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.